trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMUHTQQRCZBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504125 | |
| Record name | (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76325-96-7 | |
| Record name | (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Hydrogenation Conditions
The synthesis is divided into two distinct hydrogenation phases:
Initial Hydrogenation (Nitro Group Reduction)
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Substrate : 4-Nitrophenyl acetic acid
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Catalyst : Palladium on carbon (Pd/C, 5–10 wt%)
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Solvent : Protic solvents (e.g., water, ethanol)
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Temperature : 40–50°C (optimized at 44–46°C)
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Pressure : 0.1–0.6 bar hydrogen overpressure
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Outcome : Selective reduction of the nitro group to an amine, yielding 4-aminophenyl acetic acid.
Secondary Hydrogenation (Aromatic Ring Saturation)
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Substrate : 4-Aminophenyl acetic acid (from Step 1)
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Catalyst : Pd/C (reused from Step 1 or fresh)
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Temperature : 50–60°C (optimized at 55–58°C)
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Pressure : 1–4 bar hydrogen overpressure
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Outcome : Complete saturation of the benzene ring to form 4-aminocyclohexyl acetic acid with a trans:cis ratio of 60–70%.
Table 1: Comparative Reaction Conditions for Hydrogenation Steps
| Parameter | Step 1 (Nitro Reduction) | Step 2 (Ring Saturation) |
|---|---|---|
| Temperature Range | 40–50°C | 50–60°C |
| Pressure Range | 0.1–0.6 bar | 1–4 bar |
| Catalyst Loading | 5–10 wt% Pd/C | 5–10 wt% Pd/C |
| Key Product | 4-Aminophenyl acetic acid | 4-Aminocyclohexyl acetic acid |
| Trans:Isomer Ratio | N/A | 60–70% trans |
Solvent Selection and Reaction Efficiency
Protic solvents, particularly water, are critical for achieving high reaction rates and stereochemical control. Water’s polarity facilitates substrate-catalyst interactions, while its high heat capacity ensures temperature stability during exothermic hydrogenation. Ethanol is occasionally used but may require longer reaction times due to reduced Pd/C activity in alcoholic media.
Hydrochloride Salt Formation and Isolation
Post-hydrogenation, the free base 4-aminocyclohexyl acetic acid is converted to its hydrochloride salt through esterification and crystallization:
Esterification in Hydrochloric Ethanol
Crystallization and Purification
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Antisolvent : Acetonitrile added to the reaction residue
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Cooling : Gradual cooling to -5–0°C to precipitate crystals
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Washing : Cold acetonitrile rinses remove residual impurities
Industrial-Scale Production Considerations
Large-scale manufacturing employs autoclave reactors with automated pressure and temperature controls. Key industrial adaptations include:
Catalyst Recycling
Continuous Hydrogenation
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Tubular reactors with fixed Pd/C beds enable continuous processing, improving throughput by 50% compared to batch systems.
Comparative Analysis of Methodological Variations
Solvent Impact on Reaction Kinetics
Water vs. Ethanol :
Temperature Optimization
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Step 1 : Temperatures >50°C cause over-hydrogenation, reducing yield by 15–20%.
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Step 2 : Temperatures <55°C result in incomplete ring saturation, leaving 10–15% aromatic byproducts.
Pressure Effects
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Step 1 : Pressures >0.6 bar accelerate catalyst deactivation via Pd leaching.
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Step 2 : Pressures <1 bar prolong reaction times to 8–10 hours.
Stereochemical Control Mechanisms
The trans configuration is favored due to:
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Steric Hindrance : Axial orientation of the acetic acid group minimizes steric clash with the cyclohexane ring.
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Catalyst Surface Interactions : Pd/C preferentially adsorbs the cis isomer, leaving trans products in solution.
Analytical Validation of Synthesis
Purity Assessment
Stereochemical Confirmation
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NMR Spectroscopy : Coupling constants (J = 10–12 Hz for trans diaxial protons) verify the trans configuration.
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X-ray Diffraction : Single-crystal analysis resolves spatial arrangement unambiguously.
Environmental and Economic Considerations
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Solvent Recovery : 90% ethanol and acetonitrile are recycled via distillation, reducing waste.
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Catalyst Costs : Pd/C constitutes 40–50% of raw material expenses, emphasizing the need for efficient recycling.
Chemical Reactions Analysis
Types of Reactions: trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclohexyl derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, cyclohexyl derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- The compound serves as an intermediate in the synthesis of various organic compounds. Its ability to participate in chemical reactions makes it valuable for developing new materials and chemicals.
-
Medicinal Chemistry:
- It is utilized as a precursor in the synthesis of pharmaceutical agents. For example, it plays a crucial role in producing cariprazine, an antipsychotic drug used to treat bipolar disorder and schizophrenia. The trans-4-amino-cyclohexyl acetic acid derivative is specifically important for the drug's efficacy .
- Biological Studies:
-
Transaminase-Catalyzed Reactions:
- Recent studies have investigated the use of transaminases to produce trans-4-substituted cyclohexane-1-amines from cis/trans-diastereomeric mixtures. This approach highlights its potential in stereoselective synthesis, which is crucial for developing pharmaceuticals with specific activity profiles .
Case Study 1: Synthesis of Cariprazine
Cariprazine is synthesized using trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride as a key intermediate. The process involves hydrolysis followed by the addition of dimethylcarbamoyl derivatives to form the final product. This method emphasizes the importance of the compound in producing effective antipsychotic medications .
Case Study 2: Transaminase Applications
In a study focusing on enzyme-catalyzed reactions, transaminases were shown to convert cis-diastereomers into highly pure trans-amines with yields exceeding 99%. This demonstrates the compound's versatility and effectiveness in producing desired stereoisomers necessary for pharmaceutical applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing various organic compounds |
| Medicinal Chemistry | Precursor for pharmaceutical agents like cariprazine |
| Biological Studies | Investigating amino acid pathways and molecular interactions |
| Transaminase Reactions | Enzyme-catalyzed production of stereopure trans-amines |
Mechanism of Action
The mechanism of action of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- CAS No.: 2952-00-3 (free base), 76325-96-7 (hydrochloride)
- Key Features: A cyclohexane derivative with a trans-configuration, featuring an amino group at the 4-position and an acetic acid moiety substituted at the 2-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications .
Comparison with Structurally Similar Compounds
Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride
- Molecular Formula: C₁₀H₂₀ClNO₂
- Molecular Weight : 221.72 g/mol
- CAS No.: 76308-26-4
- Key Differences: Functional Group: Ethyl ester replaces the carboxylic acid group, reducing polarity and increasing lipophilicity. Applications: Primarily used as a synthetic intermediate for pharmaceuticals (e.g., cariprazine derivatives) . Physical Properties: Melting point = 177°C; slightly soluble in methanol . Safety: Hazardous due to skin/eye irritation (H315, H319) and acute oral toxicity (H302) .
Methyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₇ClNO₂
- Molecular Weight : 206.69 g/mol
- CAS No.: 313683-56-6
- Key Differences :
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- CAS No.: Not explicitly provided (referenced in ).
- Key Differences :
Cis/Isomeric Variants: Ethyl 2-(cis-4-Aminocyclohexyl)acetate
- Thermodynamic Stability: Trans-isomers are generally more stable due to reduced steric hindrance .
Structural and Functional Comparison Table
Biological Activity
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, with the chemical formula C8H16ClNO2 and a molecular weight of 193.67 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound is synthesized primarily through the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent, typically under controlled conditions using palladium on carbon (Pd/C) as a catalyst. This process allows for high yields and purity, making it suitable for further applications in drug development .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino group present in the structure can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their conformation and activity. This interaction is crucial for its role as a precursor in synthesizing pharmaceuticals that modulate biological pathways .
1. Dopamine Receptor Modulation
Research has indicated that derivatives of this compound can act as allosteric modulators of dopamine receptors. These compounds exhibit biased agonism, which can selectively activate certain signaling pathways while inhibiting others, thus providing a means to fine-tune dopaminergic activity without the side effects associated with traditional agonists .
2. Antibacterial Properties
Recent studies have explored the antibacterial potential of related compounds derived from this compound. These derivatives have shown efficacy against various Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) and β-lactamases, which are critical for bacterial cell wall synthesis .
Case Studies
Case Study 1: Dopamine D2 Receptor Modulation
A study published in 2022 demonstrated that certain derivatives of this compound exhibited significant activity at dopamine D2 receptors. The findings indicated that these compounds could serve as potential treatments for disorders such as schizophrenia by selectively modulating dopaminergic signaling pathways .
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives synthesized from this compound were tested against multidrug-resistant strains of bacteria. The results revealed that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant pathogens .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Amino Acid Derivative | Dopamine receptor modulation |
| trans-4-Aminocyclohexylacetic acid hydrochloride | Amino Acid Derivative | Moderate antibacterial properties |
| Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochloride | Ester Derivative | Limited biological activity |
Q & A
Basic: What are the established synthetic routes for trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, and how can stereochemical purity be ensured?
Answer:
Synthesis typically involves stereoselective hydrogenation or alkylation of precursor cyclohexane derivatives. For example:
- Hydrogenation of unsaturated intermediates : Catalytic hydrogenation (e.g., using PtO₂ in ethanol) ensures reduction while retaining the trans-configuration .
- Ester hydrolysis : Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4) can be hydrolyzed under acidic conditions to yield the carboxylic acid, followed by HCl salt formation .
- Stereochemical control : Use chiral catalysts or enantiomerically pure starting materials to avoid racemization. Confirm stereochemistry via NMR (e.g., coupling constants for axial/equatorial protons) or X-ray crystallography .
Basic: Which analytical techniques are most effective for characterizing this compound, and how are they applied?
Answer:
- Melting point analysis : Compare experimental mp (e.g., 274–278°C for trans-cyclohexane derivatives) with literature values to assess purity .
- Chromatography : HPLC (>98% purity thresholds) or GC-MS to detect impurities .
- Spectroscopy :
Basic: What are the optimal storage conditions for maintaining the stability of this compound?
Answer:
- Temperature : Store at 0–6°C to prevent decomposition, as recommended for similar hydrochlorides .
- Moisture control : Use desiccants or vacuum-sealed containers to avoid hygroscopic degradation .
- Light sensitivity : Amber glass vials mitigate photolytic degradation, especially for amine-containing compounds .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?
Answer:
- Reproducibility : Repeat synthesis and characterization under standardized conditions (e.g., heating rate during mp determination) .
- Cross-validation : Use orthogonal methods (e.g., DSC for thermal behavior alongside mp) .
- Impurity profiling : Quantify byproducts via LC-MS; even 1% impurities can depress melting points .
Advanced: What methodological considerations are critical for studying the compound's reactivity in aqueous vs. non-polar solvents?
Answer:
- Solubility profiling : Test solubility in water (enhanced by HCl salt formation) vs. DMSO/ethanol (for non-polar reactions) .
- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) to identify hydrolysis or degradation pathways .
- Reaction monitoring : Use in-situ FTIR or NMR to track intermediate formation in real time .
Advanced: How can mechanistic studies elucidate the compound's role in biological systems?
Answer:
- Receptor binding assays : Radiolabel the compound (e.g., with ³H) to quantify affinity for targets like G-protein-coupled receptors .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-HRMS .
- Molecular modeling : Dock the trans-cyclohexane conformation into protein active sites (e.g., using AutoDock Vina) to predict interactions .
Advanced: How can researchers design experiments to address conflicting data on hydrochloride salt stability?
Answer:
- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Counterion analysis : Compare HCl salt stability with other salts (e.g., sulfate) using TGA to assess thermal decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
